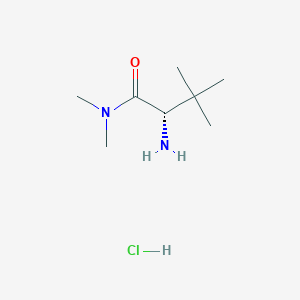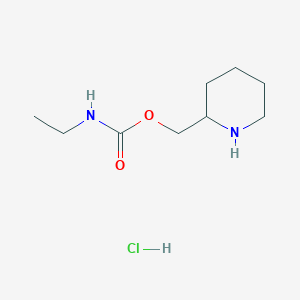
piperidin-2-ylmethyl N-ethylcarbamate hydrochloride
Overview
Description
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803605-80-2 . It has a molecular weight of 222.71 and is commonly used in scientific research. Its applications range from drug development to studying biological processes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H . This indicates that the molecule consists of a piperidine ring attached to an ethylcarbamate group, along with a hydrochloride salt.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial Activities
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride has been investigated for its potential antimicrobial activities. A study synthesized a derivative, (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, which exhibited moderate antimicrobial activities against strains like E. coli, B. subtilis, and S. aureus (Ovonramwen et al., 2019).
GABA Uptake Inhibitors
Derivatives of this compound have been synthesized and evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. Compounds with diarylmethylsulfinyl ethyl side chains showed potent GAT1 inhibitory activities, significantly influencing GABA uptake in cultured cells (Zhang et al., 2007).
Anti-Acetylcholinesterase Activity
This compound has been assessed for anti-acetylcholinesterase (anti-AChE) activity, particularly in derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine. Alterations in the molecular structure of these derivatives significantly affect their AChE inhibition potency (Sugimoto et al., 1990).
Cytotoxic Effects in Cancer Studies
This compound derivatives, like 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide, have shown cytotoxic effects against breast cancer cells. These derivatives act as potent topoisomerase II inhibitors, demonstrating potential as cancer therapeutic agents (Siwek et al., 2012).
Antiproliferative Properties
Certain derivatives like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines exhibited considerable growth inhibition of human cancer cell lines, suggesting their potential role in cancer treatment (Harishkumar et al., 2018).
Antitubercular Agents
Novel derivatives of this compound have been developed as antitubercular agents. These compounds showed potent inhibitory activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Revathi et al., 2015).
Properties
IUPAC Name |
piperidin-2-ylmethyl N-ethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-10-9(12)13-7-8-5-3-4-6-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMQHOFOBYXPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


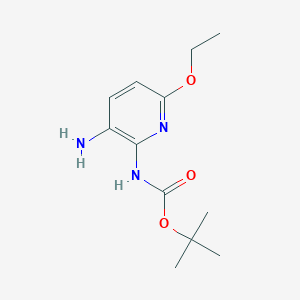
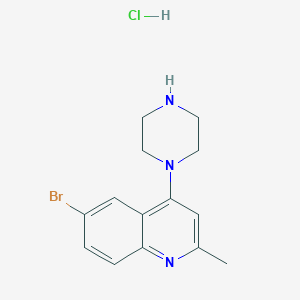

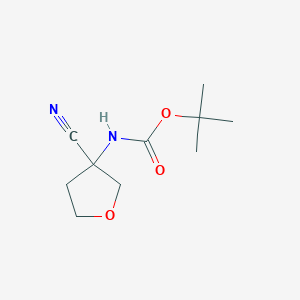
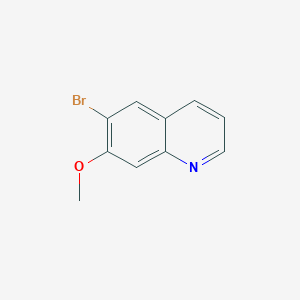
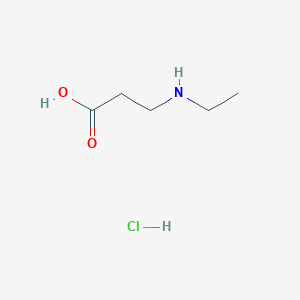

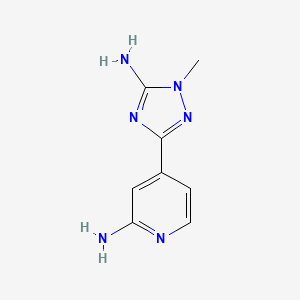

![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)



